molecular formula C8H16ClN3O B3197793 1-Methyl-1,3,8-triazaspiro[4.5]decan-4-one hydrochloride CAS No. 1007-60-9

1-Methyl-1,3,8-triazaspiro[4.5]decan-4-one hydrochloride

Cat. No.: B3197793
CAS No.: 1007-60-9
M. Wt: 205.68
InChI Key: UWKLQVDPWITJMW-UHFFFAOYSA-N
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Description

1-Methyl-1,3,8-triazaspiro[4.5]decan-4-one hydrochloride is a chemical compound with a unique spirocyclic structure. It belongs to the class of spiro compounds, characterized by a triazaspirodecane backbone with a methyl group attached to one of the nitrogen atoms.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-Methyl-1,3,8-triazaspiro[4.5]decan-4-one hydrochloride typically involves the reaction of appropriate starting materials under controlled conditions. One common method involves the cyclization of a suitable precursor in the presence of a base, followed by methylation and subsequent hydrochloride salt formation .

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process often includes steps such as purification through recrystallization or chromatography to obtain the desired product in its pure form .

Chemical Reactions Analysis

Types of Reactions

1-Methyl-1,3,8-triazaspiro[4.5]decan-4-one hydrochloride can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxidized derivatives, while reduction can produce reduced forms of the compound .

Scientific Research Applications

1-Methyl-1,3,8-triazaspiro[4.5]decan-4-one hydrochloride has several scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex molecules.

    Biology: The compound is studied for its potential biological activities and interactions with biomolecules.

    Medicine: Research is ongoing to explore its potential therapeutic applications, including its role as a pharmacological agent.

    Industry: It is utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 1-Methyl-1,3,8-triazaspiro[4.5]decan-4-one hydrochloride involves its interaction with specific molecular targets and pathways. The compound may bind to certain receptors or enzymes, modulating their activity and leading to various biological effects. Detailed studies are required to elucidate the exact molecular mechanisms and pathways involved .

Comparison with Similar Compounds

Similar Compounds

    1,3,8-Triazaspiro[4.5]decane-2,4-dione: This compound shares a similar spirocyclic structure but differs in functional groups.

    1-Isopropyl-1,3,8-triazaspiro[4.5]decan-4-one: Another spiro compound with an isopropyl group instead of a methyl group.

    1-Phenyl-1,3,8-triazaspiro[4.5]decan-4-one: This compound has a phenyl group, providing different chemical properties.

Uniqueness

1-Methyl-1,3,8-triazaspiro[4.5]decan-4-one hydrochloride is unique due to its specific methylation and hydrochloride salt form, which may confer distinct chemical and biological properties compared to its analogs .

Properties

IUPAC Name

1-methyl-1,3,8-triazaspiro[4.5]decan-4-one;hydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H15N3O.ClH/c1-11-6-10-7(12)8(11)2-4-9-5-3-8;/h9H,2-6H2,1H3,(H,10,12);1H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UWKLQVDPWITJMW-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1CNC(=O)C12CCNCC2.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H16ClN3O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

205.68 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1007-60-9
Record name 1-methyl-1,3,8-triazaspiro[4.5]decan-4-one hydrochloride
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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